GSK 9027
説明
N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide, is a useful research compound. Its molecular formula is C27H19F4N3O2S and its molecular weight is 525.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
グルココルチコイド受容体アゴニスト
GSK 9027 は、グルココルチコイド受容体アゴニストとして作用します . グルココルチコイド受容体は、核受容体ファミリーの一部であり、ほとんどすべての組織および臓器に広く分布しています。それらは、免疫応答、細胞増殖、および代謝を含むさまざまな生理学的プロセスを調節する上で重要な役割を果たしています。
抗炎症用途
this compound は、in vivo でプロ炎症性メディエーター IL-6 の産生を阻害することが示されています . これは、関節リウマチや炎症性腸疾患など、過剰な炎症を特徴とする疾患の治療に潜在的な用途があることを示唆しています。
作用機序
Target of Action
GSK 9027, also known as N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide, primarily targets the Glucocorticoid Receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are a class of corticosteroids .
Mode of Action
This compound acts as a non-steroidal glucocorticoid receptor (GR) agonist . It behaves as a partial agonist on the 2×glucocorticoid response element (GRE) reporter system .
Biochemical Pathways
Upon binding to the glucocorticoid receptor, this compound influences the transcription of certain genes, leading to changes in the production of proteins . This can affect various biochemical pathways, particularly those involved in inflammatory responses .
Result of Action
This compound achieves intrinsic activities relative to dexamethasone . It demonstrates reduced 2×GRE reporter activation . This suggests that it may have a modulating effect on the immune response, potentially reducing inflammation .
生化学分析
Biochemical Properties
GSK 9027 interacts with the glucocorticoid receptor, a type of nuclear receptor, and acts as an agonist . This interaction leads to the inhibition of the production of proinflammatory mediators such as IL-6
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with the glucocorticoid receptor and inhibiting the production of proinflammatory mediators . This can impact cell signaling pathways, gene expression, and cellular metabolism, although the specifics of these effects are still being researched.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the glucocorticoid receptor. As an agonist, this compound binds to this receptor and triggers a response, which includes the inhibition of the production of proinflammatory mediators . This can lead to changes in gene expression and impacts on various cellular processes.
特性
IUPAC Name |
N-[4-[1-(4-fluorophenyl)indazol-5-yl]-3-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19F4N3O2S/c28-21-7-10-23(11-8-21)34-26-13-6-19(14-20(26)16-32-34)24-12-9-22(15-25(24)27(29,30)31)33-37(35,36)17-18-4-2-1-3-5-18/h1-16,33H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBJGDVBQPEMOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=C(C=C2)C3=CC4=C(C=C3)N(N=C4)C5=CC=C(C=C5)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19F4N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of GSK9027?
A1: GSK9027 is a non-steroidal agonist of the glucocorticoid receptor (GR), also known as NR3C1. [, , ] Similar to steroidal glucocorticoids, GSK9027 binds to the GR, leading to downstream effects such as transactivation of anti-inflammatory genes like DUSP1, RGS2, TSC22D3 and CDKN1C. [, ]
Q2: How does the activity of GSK9027 compare to traditional glucocorticoids in the context of TNFα-induced glucocorticoid resistance?
A2: Studies have shown that GSK9027, while being a potent GR agonist, exhibits a partial agonist profile compared to full agonists like dexamethasone. [, ] Interestingly, TNFα, a pro-inflammatory cytokine, reduces the activity of both full and partial GR agonists, including GSK9027, indicating a shared mechanism of resistance. [, ] This suggests that GSK9027 might be susceptible to similar resistance mechanisms as traditional glucocorticoids in inflammatory conditions.
Q3: Can the effects of GSK9027 be modulated by other drugs?
A3: Research indicates that the long-acting β2-adrenoceptor agonist formoterol can enhance the transcriptional activity of GSK9027, even in the presence of TNFα-induced resistance. [, ] This suggests a potential synergistic effect between GSK9027 and formoterol, potentially improving its efficacy. Furthermore, inhibitors of specific kinases like JNK and IKK2 have shown some ability to partially restore GSK9027 activity in the presence of TNFα, highlighting potential targets for mitigating glucocorticoid resistance. [, ]
Q4: Are there any observed off-target effects of GSK9027?
A4: One study observed that GSK9027, along with other GR antagonists like RU-486, unexpectedly increased cAMP production in human airway smooth muscle cells. [] This effect was also observed with forskolin and β2-adrenergic receptor agonists, suggesting a potential non-specific interaction with cAMP signaling pathways. [] Further research is needed to fully elucidate this off-target effect and its potential implications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。